1,2,3,4-Tetrahydroquinolin-3-ol
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Overview
Description
1,2,3,4-Tetrahydroquinolin-3-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, characterized by a partially saturated ring structure.
Mechanism of Action
Target of Action
Related compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been found to act as inverse agonists of the retinoic acid receptor-related orphan receptor γ (rorγ) .
Mode of Action
Biochemical Pathways
Result of Action
1,2,3,4-Tetrahydroquinolin-3-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also induces apoptosis in cancer cells, which could potentially lead to a decrease in tumor growth.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s action, efficacy, and stability could potentially be affected by changes in these environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinolin-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of quinolines using a nitrogen-doped carbon-supported palladium catalyst. This method operates under mild conditions, typically at 50°C and 20 bar hydrogen pressure, yielding high purity products .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. The use of renewable resources to prepare catalysts, such as nitrogen-doped carbon materials, is a sustainable approach that enhances the efficiency and environmental compatibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into quinoline derivatives.
Reduction: Further hydrogenation can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, pesticides, and corrosion inhibitors
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar partially saturated ring structure but differs in its biological activities and applications.
Quinoline: The fully aromatic parent compound of 1,2,3,4-Tetrahydroquinolin-3-ol.
Isoquinoline: Another structural isomer with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its partially saturated ring structure, which imparts different reactivity and biological activity compared to its fully aromatic counterparts. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWDJPRIHGCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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